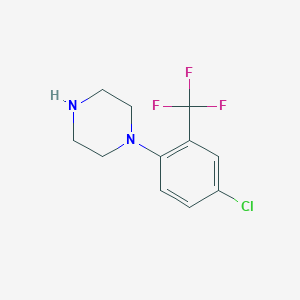
1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 4-chloro-2-(trifluoromethyl)phenyl group
准备方法
The synthesis of 1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs .
化学反应分析
1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
科学研究应用
1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: It serves as a ligand in receptor binding studies to understand the interaction of drugs with their targets.
Industrial Applications: This compound is used in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.
作用机制
The mechanism of action of 1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing it to bind to receptor sites and modulate their activity. This interaction can lead to various biological effects, depending on the specific receptor or enzyme targeted .
相似化合物的比较
1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)phenyl)piperazine: Lacks the chloro group, which may affect its reactivity and binding affinity.
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a piperazine ring, leading to different chemical properties and applications.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: A more complex structure with additional functional groups, used in different research contexts.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both chloro and trifluoromethyl groups, which contribute to its distinct chemical behavior and applications.
生物活性
1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological interactions, and therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine with substituted phenyl derivatives. The introduction of the trifluoromethyl and chloro groups enhances the compound's biological activity, particularly in terms of its interaction with various biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of piperazine derivatives, including those with trifluoromethyl substitutions. For instance, novel trifluoromethyl pyridine piperazine derivatives demonstrated significant antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The compounds showed protective effects and enhanced systemic acquired resistance in plants, indicating their potential as plant activators .
Anticancer Properties
This compound derivatives have been evaluated for anticancer activity. A study on phenylpiperazine derivatives revealed that certain compounds exhibited lower cytotoxicity towards healthy cells while maintaining strong cytotoxic effects against cancer cells. This selective toxicity is crucial for developing safer cancer therapies .
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| BS230 | MCF7 | 10 | 5 |
| BS130 | MCF10A | 50 | 1 |
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives is closely linked to their molecular structure. Studies suggest that the positioning of substituents on the phenyl ring significantly influences their efficacy. For instance, compounds with electron-withdrawing groups like trifluoromethyl or chloro groups tend to exhibit enhanced biological activities compared to their unsubstituted counterparts .
Acaricidal Activity
In a study focusing on phenylpiperazine derivatives, it was found that certain compounds exhibited strong acaricidal activity against Tetranychus urticae and other mite species. The structure–activity relationship indicated that specific substitutions on the piperazine ring were critical for enhancing acaricidal effects .
Table 2: Acaricidal Activity Against Tetranychus Species
| Compound | Activity (%) | Target Species |
|---|---|---|
| Compound A | 85 | Tetranychus urticae |
| Compound B | 78 | Tetranychus kanzawai |
属性
分子式 |
C11H12ClF3N2 |
|---|---|
分子量 |
264.67 g/mol |
IUPAC 名称 |
1-[4-chloro-2-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12ClF3N2/c12-8-1-2-10(9(7-8)11(13,14)15)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 |
InChI 键 |
CUQNXIWOLXYDER-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















